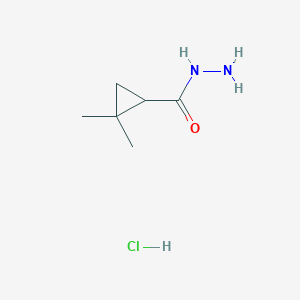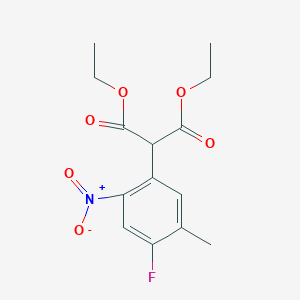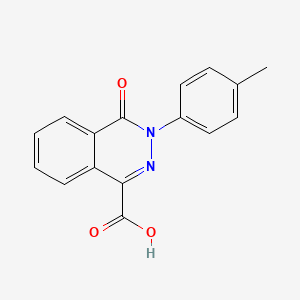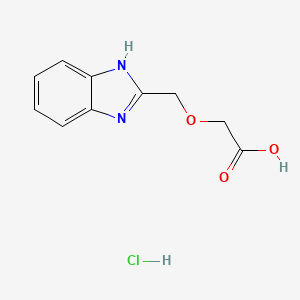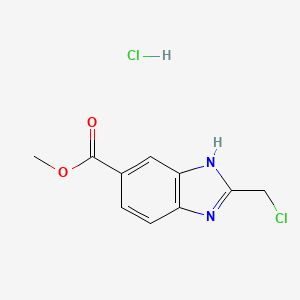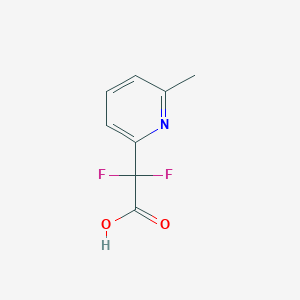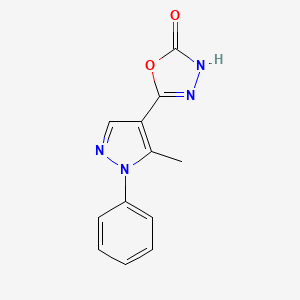![molecular formula C8H11NO3S B1453368 3-[(1R)-1-羟乙基]苯-1-磺酰胺 CAS No. 1372452-41-9](/img/structure/B1453368.png)
3-[(1R)-1-羟乙基]苯-1-磺酰胺
描述
3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . This compound is characterized by the presence of a hydroxyethyl group attached to a benzene ring, which is further substituted with a sulfonamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
科学研究应用
3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
生化分析
Biochemical Properties
3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase. These interactions are essential for its antibacterial activity, as it inhibits the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation . The compound also binds to proteins and other biomolecules, influencing their function and stability.
Cellular Effects
The effects of 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, it has been observed to affect the expression of genes related to cell growth and survival .
Molecular Mechanism
At the molecular level, 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that it can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as antibacterial activity. At high doses, it can cause toxic or adverse effects, including allergic reactions and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its function, as it allows the compound to interact with its target biomolecules effectively .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonyl chloride with (1R)-1-hydroxyethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-[(1R)-1-oxoethyl]benzene-1-sulfonamide.
Reduction: Formation of 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonic acid.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
作用机制
The mechanism of action of 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the sulfonamide group can interact with catalytic or binding sites. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
Sulfanilamide: A sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs to treat infections.
Sulfamethazine: A sulfonamide used in veterinary medicine to treat infections in livestock.
Uniqueness
3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the hydroxyethyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-[(1R)-1-hydroxyethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFLPVOXDDUJB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)
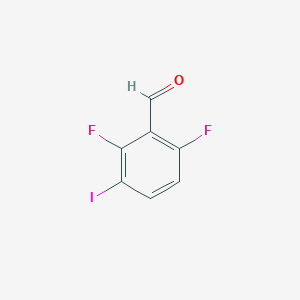


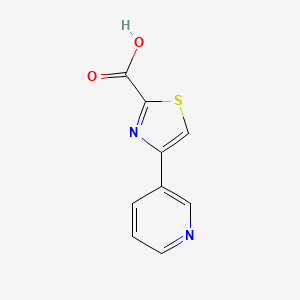
![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/structure/B1453300.png)
